molecular formula C17H19N5O B11238061 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11238061
M. Wt: 309.4 g/mol
InChI Key: QBWFPOINHWOWSH-UHFFFAOYSA-N
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Description

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the aniline moiety can be attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The aniline moiety can participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the aniline moiety further enhances its versatility in various applications .

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C17H19N5O/c1-17(2,18-13-7-5-4-6-8-13)16-19-20-21-22(16)14-9-11-15(23-3)12-10-14/h4-12,18H,1-3H3

InChI Key

QBWFPOINHWOWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=CC=C3

Origin of Product

United States

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